molecular formula C11H6BrFN2O2 B8533350 5-Bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

5-Bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B8533350
M. Wt: 297.08 g/mol
InChI Key: QNNZLRJGOMSJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6BrFN2O2 and its molecular weight is 297.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6BrFN2O2

Molecular Weight

297.08 g/mol

IUPAC Name

5-bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6BrFN2O2/c12-7-5-14-10(15-9(7)11(16)17)6-3-1-2-4-8(6)13/h1-5H,(H,16,17)

InChI Key

QNNZLRJGOMSJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C(=N2)C(=O)O)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethoxide (21 mass % in ethanol; 8.69 mL, 23.268 mmol) was added to an ice-bath cooled mixture of 2-fluorobenzamidine (2.71 g, 15.512 mmol) in ethanol (100 mL). The resulting mixture was allowed to warm to room temperature and stirred at rt (room temperature) under nitrogen for 30 min. To the reaction mixture was added a solution of (E)-2,3-dibromo-4-oxo-but-2-enoic acid (2.00 g, 7.7561 mmol) in ethanol (20 ml). The mixture was heated at 50° C. for 3 h. After cooling to RT, the reaction was concentrated in vacuo. Water and 1M NaOH (˜50 ml) were added and the aqueous mixture was extracted with EtOAc. The aqueous phase was acidified to pH4 with 1N HCl (about 30 ml), then extracted with EtOAc 3×. Combined organic extracts were dried over sodium sulfate, filtered and concentrated to gave 5-bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid, 770 mg.
Quantity
8.69 mL
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.